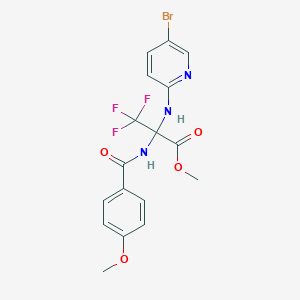
2-(5-Bromo-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety, a trifluoromethyl group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE involves several steps. One common method includes the reaction of 2-amino-5-bromopyridine with a trifluoromethyl ketone derivative under specific conditions to form the desired product. The reaction typically requires a solvent such as toluene and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures under specific conditions.
Scientific Research Applications
METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE can be compared with similar compounds such as:
2-Amino-5-bromopyridine: A simpler compound used in similar applications but lacks the trifluoromethyl and methoxyphenyl groups.
5-Bromopyridine-3-carboxylic acid: Another related compound with different functional groups, leading to distinct chemical properties and applications.
These comparisons highlight the unique structural features and enhanced reactivity of METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C17H15BrF3N3O4 |
|---|---|
Molecular Weight |
462.2 g/mol |
IUPAC Name |
methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C17H15BrF3N3O4/c1-27-12-6-3-10(4-7-12)14(25)24-16(15(26)28-2,17(19,20)21)23-13-8-5-11(18)9-22-13/h3-9H,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
HGTZQTJWEGJKET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















